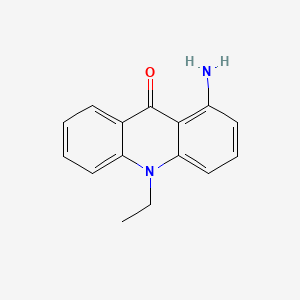
9(10H)-Acridinone, 1-amino-10-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9(10H)-Acridinone, 1-amino-10-ethyl- is a heterocyclic organic compound that belongs to the acridine family. Acridines are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. This particular compound is characterized by the presence of an amino group at the first position and an ethyl group at the tenth position of the acridinone structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinone, 1-amino-10-ethyl- typically involves the condensation of an aminoketone compound with a pyranoindolizine compound. This reaction is followed by a ring-closing reaction to form the desired acridinone structure . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the condensation and ring-closing reactions.
Industrial Production Methods
Industrial production of 9(10H)-Acridinone, 1-amino-10-ethyl- may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9(10H)-Acridinone, 1-amino-10-ethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The amino and ethyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted acridinone derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
9(10H)-Acridinone, 1-amino-10-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9(10H)-Acridinone, 1-amino-10-ethyl- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This property makes it a potential candidate for anticancer therapy, as it can inhibit the proliferation of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound of the acridinone family.
9(10H)-Acridinone: Lacks the amino and ethyl groups present in 9(10H)-Acridinone, 1-amino-10-ethyl-.
1-Aminoacridine: Contains an amino group but lacks the ethyl group.
Uniqueness
9(10H)-Acridinone, 1-amino-10-ethyl- is unique due to the presence of both the amino and ethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
148902-87-8 |
|---|---|
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
1-amino-10-ethylacridin-9-one |
InChI |
InChI=1S/C15H14N2O/c1-2-17-12-8-4-3-6-10(12)15(18)14-11(16)7-5-9-13(14)17/h3-9H,2,16H2,1H3 |
Clave InChI |
IBSBTXSFORYKST-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C(=O)C3=C(C=CC=C31)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















